The compound 4-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(pyridin-2-ylmethyl)butanamide is a complex organic molecule that belongs to the class of isoindoloquinazoline derivatives. This compound features a unique molecular structure characterized by a quinazoline core fused with an isoindole moiety and functionalized with methoxy groups and a pyridinylmethyl side chain. The compound's intricate structure suggests potential biological activity, making it a subject of interest in medicinal chemistry.
The compound is synthesized through various methodologies that typically involve multi-step organic reactions, often starting from simpler quinazoline or isoindole derivatives. Sources such as ChemDiv and PubChem provide information on its chemical properties and potential applications in drug discovery and development.
This compound can be classified under:
The synthesis of 4-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(pyridin-2-ylmethyl)butanamide typically involves several key steps:
The molecular structure of this compound can be represented using various notations:
COc(ccc(C(N1c2c3cccc2)N(CC(NCCCN2CCOCC2)=O)C3=O)c2C1=O)c2OC
MDL Number (MFCD)...
Key structural features include:
The compound can participate in various chemical reactions due to its functional groups:
Reactions involving this compound must be carefully controlled to avoid unwanted side reactions or degradation of sensitive functional groups.
Further research is needed to elucidate the precise mechanism of action for this compound, particularly through in vitro and in vivo studies.
Key physical properties include:
Chemical properties relevant for drug development include:
This compound's structural characteristics suggest potential applications in:
Given its complex structure and potential biological activity, further studies are warranted to fully explore its applications in medicinal chemistry and pharmacology.
CAS No.: 37913-77-2
CAS No.: 10248-74-5
CAS No.: 122525-04-6
CAS No.: 2260930-66-1
CAS No.: 16104-28-2
CAS No.: 1364933-82-3